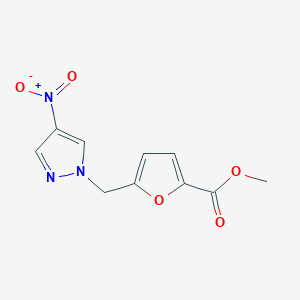![molecular formula C13H13N3O4 B510109 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 512813-64-8](/img/structure/B510109.png)
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound with the molecular formula C13H13N3O4 . It is also known as "4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a 3,5-dimethyl-4-nitro-1H-pyrazol group .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 216.24 . It has a predicted boiling point of 420.8±45.0 °C and a predicted density of 1.262±0.06 g/cm3 . The compound’s pKa is predicted to be 4.11±0.10 .Aplicaciones Científicas De Investigación
Molecular Interactions and Antimicrobial Activities
A study explored the molecular interactions of pyrazole-based drug molecules, including derivatives closely related to the compound , revealing their potential antimicrobial activities. Synthesized compounds were tested against standard bacterial and fungal strains, showcasing antimicrobial efficacy which aligned with docking results, suggesting the utility of these compounds in drug development against microbial infections (Shubhangi et al., 2019).
Synthesis and Structural Analysis
Research into the structure and synthesis of pyrazole derivatives provides insights into the development of new compounds with potential biological activity. Studies have focused on the synthesis, characterization, and analysis of various pyrazole compounds, revealing their structural intricacies and laying the groundwork for future applications in medicinal chemistry and materials science (Portilla et al., 2007).
Medicinal Chemistry Applications
The application of pyrazole derivatives in medicinal chemistry is highlighted by their use in the synthesis of new drug candidates. One study synthesized a new fluorine-18-labeled bexarotene analogue for PET imaging, showcasing the versatility of pyrazole-based compounds in the development of imaging agents and their potential for diagnosing diseases (Wang et al., 2014).
Materials Science and Corrosion Inhibition
In materials science, pyrazole derivatives have been investigated for their corrosion inhibition properties, with studies utilizing density functional theory to predict the efficiency of these compounds as corrosion inhibitors. This research indicates the potential of pyrazole-based compounds in protecting metals from corrosion, thus extending their lifespan in industrial applications (Wang et al., 2006).
Propiedades
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-12(16(19)20)9(2)15(14-8)7-10-5-3-4-6-11(10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVWZWVFPOLJOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate](/img/structure/B510041.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510058.png)
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B510062.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510073.png)
![4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide](/img/structure/B510079.png)

![5-bromo-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510086.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510087.png)
![5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510091.png)
![1-butyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510092.png)
![4-Oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B510101.png)
